molecular formula C10H11NO4 B2718584 2-(5-Formyl-2-methoxyphenoxy)acetamide CAS No. 692282-22-7

2-(5-Formyl-2-methoxyphenoxy)acetamide

Cat. No.: B2718584
CAS No.: 692282-22-7
M. Wt: 209.201
InChI Key: YEDZZTCCFUMXLV-UHFFFAOYSA-N
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Description

2-(5-Formyl-2-methoxyphenoxy)acetamide is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of a formyl group, a methoxy group, and an acetamide group attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Formyl-2-methoxyphenoxy)acetamide typically involves the reaction of 5-formyl-2-methoxyphenol with chloroacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products:

    Oxidation: 2-(5-Carboxy-2-methoxyphenoxy)acetamide.

    Reduction: 2-(5-Hydroxymethyl-2-methoxyphenoxy)acetamide.

    Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.

Scientific Research Applications

2-(5-Formyl-2-methoxyphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Formyl-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This reactivity makes it useful as a biochemical probe to study enzyme mechanisms and protein interactions.

Comparison with Similar Compounds

  • 2-(4-Formyl-2-methoxyphenoxy)acetamide
  • 2-(5-Formyl-2-ethoxyphenoxy)acetamide
  • 2-(5-Formyl-2-methoxyphenoxy)acetic acid

Uniqueness: 2-(5-Formyl-2-methoxyphenoxy)acetamide is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical reactivity and biological activity compared to its analogs

Properties

IUPAC Name

2-(5-formyl-2-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-8-3-2-7(5-12)4-9(8)15-6-10(11)13/h2-5H,6H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDZZTCCFUMXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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